2,2-Dibromopropane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

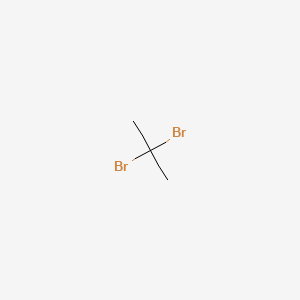

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dibromopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Br2/c1-3(2,4)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARITXYXYCOZKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060482 | |

| Record name | Propane, 2,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-16-1 | |

| Record name | 2,2-Dibromopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dibromopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIBROMOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH5NDU3B4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,2-Dibromopropane: Physical and Chemical Properties

Introduction

This compound (CAS No. 594-16-1), also known as isopropylidene dibromide or acetone (B3395972) dibromide, is a geminal dihalide with the chemical formula C₃H₆Br₂.[1][2] It is a colorless to pale yellow liquid at room temperature.[2][3][4] This document provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a halogenated hydrocarbon that serves as an intermediate in organic synthesis.[1][2] It is characterized by a high density and limited solubility in polar solvents like water, but exhibits high solubility in non-polar organic solvents such as hexane (B92381) and ether.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆Br₂ | [2][3][5] |

| Molecular Weight | 201.89 g/mol | [2][3][6] |

| CAS Number | 594-16-1 | [2][3][5] |

| Appearance | Colorless to pale yellow liquid | [2][3][4] |

| Density | 1.78 g/mL | [2][3][7] |

| Boiling Point | 114 °C (at 740 mmHg) | [2][3][7] |

| Melting Point | -44.69 °C (estimate) | [2][3] |

| Refractive Index | 1.495 - 1.499 | [2][3] |

| Flash Point | 113 °C | [3] |

| Purity | >98.0% (GC) | [5] |

Solubility

This compound has limited solubility in water due to its hydrophobic hydrocarbon backbone.[1] However, it is highly soluble in common organic solvents, which makes it suitable for use in various organic reactions.[1]

Chemical Stability and Reactivity

This compound is stable at room temperature in closed containers under normal storage and handling conditions.[8] It is incompatible with strong oxidizing agents and strong bases.[8] Exposure to heat, light, and incompatible materials should be avoided.[8] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound from Acetone

This compound can be synthesized from the reaction of acetone with bromine in the presence of a phosphite (B83602).[3][9]

Materials:

-

Benzene (B151609) (30 ml)[3][9]

-

100ml one-neck round-bottom flask with a 19/22 standard taper[3][9]

Procedure:

-

Dissolve ethyl bicyclic phosphite and acetone in 30 ml of benzene in the round-bottom flask.[3][9]

-

Cool the solution to 5°C using an ice bath while stirring.[3][9]

-

Add bromine dropwise to the cooled solution from a dropping funnel. The reaction should proceed immediately.[3][9]

-

After the addition of bromine is complete, continue stirring the solution in the cold for an additional 30 minutes.[3][9]

-

The resulting product, this compound, can then be analyzed.[3][9]

Another method for its preparation involves the reaction of propyne (B1212725) with hydrogen bromide.[3][9][10][11]

Analytical Protocol: Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound.[3][9]

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Beckman GC-2A or equivalent.[3][9] A system like an Agilent 8860 GC can be used.[12]

-

Column: A capillary column suitable for polar compounds, such as an Agilent J&W DB-624 (60 m x 0.32 mm i.d., 1.8 µm film thickness) or equivalent.[12]

-

Injector: Split/splitless injector at 250°C with a split ratio of 50:1.[12]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/minute.[12]

-

Oven Temperature Program:

-

Detector: Flame Ionization Detector (FID) at 280°C.[12]

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like dichloromethane.[12]

-

If quantification is needed, create a series of calibration standards by diluting the stock solution.[12]

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak in the resulting chromatogram.[12]

Spectral Information

Spectral data is crucial for the structural elucidation and identification of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is available.[13][14]

-

¹³C NMR: The carbon-13 NMR spectrum has been recorded in CDCl₃.[6][13]

-

Mass Spectrometry: Electron ionization (EI) mass spectra are available for analysis.[6][13][15] Due to the presence of two bromine atoms with nearly equal isotopic abundance (⁷⁹Br and ⁸¹Br), the molecular ion peak appears as a characteristic pattern.

-

Infrared (IR) Spectroscopy: IR spectra have been obtained for the liquid film.[6][13]

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Caption: A general workflow for the GC analysis of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. This compound CAS#: 594-16-1 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C3H6Br2 | CID 11658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | CAS#:594-16-1 | Chemsrc [chemsrc.com]

- 9. This compound | 594-16-1 [chemicalbook.com]

- 10. Which of the following will give 2, 2-dibromopropane reaction with HBr ? .. [askfilo.com]

- 11. Which of the following reactions will yield `2,2-`dibromopropane ? [allen.in]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound(594-16-1) 1H NMR spectrum [chemicalbook.com]

- 15. Propane, 2,2-dibromo- [webbook.nist.gov]

Spectroscopic Analysis of 2,2-Dibromopropane: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 2,2-dibromopropane (CAS No: 594-16-1), a geminal dihalopropane. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C₃H₆Br₂[1][2][3][4][5] Molecular Weight: 201.89 g/mol [1][2][3][4][5] Chemical Structure:

Figure 1. Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1][6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 6H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][7]

| Chemical Shift (δ) ppm | Assignment |

| ~36.0 | -CH₃ |

| ~40.0 | >CBr₂ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound [1][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2920 | Strong | C-H stretch (alkane) |

| 1450 - 1380 | Medium | C-H bend (alkane) |

| ~1250 | Medium | C-C stretch |

| 650 - 550 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound [1][2]

| m/z | Relative Intensity | Assignment |

| 121 | High | [C₃H₆Br]⁺ |

| 123 | High | [C₃H₆Br]⁺ (Isotope peak) |

| 41 | High | [C₃H₅]⁺ |

| 200, 202, 204 | Low | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: For ¹H NMR, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). For ¹³C NMR, a higher concentration of 20-100 mg is recommended.[9][10][11] The sample should be filtered through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any solid particles.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).[12]

-

Instrument Parameters:

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to enhance spectral resolution.[9]

-

Acquisition: A standard single-pulse experiment is typically used. For ¹H NMR, 8-16 scans are usually sufficient, while ¹³C NMR requires a larger number of scans (e.g., 128-1024) due to the lower natural abundance of the ¹³C isotope.[11] A relaxation delay of 1-5 seconds is set between scans.[11]

-

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected.[11]

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the "neat" or thin-film method is common.[13]

-

Sample Preparation: A single drop of the liquid sample is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[13][14] A second salt plate is placed on top to create a thin liquid film between the plates.[13][14]

-

Background Spectrum: A background spectrum of the empty instrument is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Analysis: The "sandwich" of salt plates containing the sample is placed in the spectrometer's sample holder.[15] The infrared beam is passed through the sample, and the resulting spectrum is recorded. The typical range for analysis is 4000-400 cm⁻¹.[15]

-

Cleaning: After analysis, the salt plates are cleaned with a suitable solvent like acetone (B3395972) and returned to a desiccator.[13]

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.[16]

Mass Spectrometry (GC-MS)

For a volatile organic compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique.[17][18]

-

Sample Introduction: A small volume (e.g., 1 µL) of the sample, often diluted in a volatile solvent, is injected into the gas chromatograph.[19]

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., Elite-5MS).[19] The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up to facilitate separation.[19]

-

Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is typically ionized by electron impact (EI), causing the molecule to fragment.[19]

-

Detection and Analysis: The resulting positively charged ions (the molecular ion and various fragments) are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of ion abundance versus m/z, which can be compared to spectral libraries for identification.[19]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Analysis for Structure Elucidation.

References

- 1. This compound | C3H6Br2 | CID 11658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 2,2-dibromo- [webbook.nist.gov]

- 3. Propane, 2,2-dibromo- [webbook.nist.gov]

- 4. Propane, 2,2-dibromo- [webbook.nist.gov]

- 5. Propane, 2,2-dibromo- [webbook.nist.gov]

- 6. This compound(594-16-1) 1H NMR [m.chemicalbook.com]

- 7. This compound(594-16-1) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. benchchem.com [benchchem.com]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. ursinus.edu [ursinus.edu]

- 16. researching.cn [researching.cn]

- 17. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 18. dem.ri.gov [dem.ri.gov]

- 19. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

Synthesis of 2,2-Dibromopropane from Propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,2-dibromopropane, a geminal dihalide, from propyne (B1212725). The core of this transformation lies in the electrophilic addition of hydrogen bromide across the carbon-carbon triple bond. This document details the underlying reaction mechanism, offers a generalized experimental protocol, and tabulates key quantitative data for the materials involved. The synthesis follows Markovnikov's rule, ensuring the selective formation of the 2,2-disubstituted product.

Core Reaction Mechanism: Electrophilic Addition

The synthesis of this compound from propyne is achieved through the addition of two equivalents of hydrogen bromide (HBr).[1][2] The reaction is a classic example of electrophilic addition to an alkyne and proceeds in a stepwise manner, adhering to Markovnikov's rule at each step.[3][4] This rule dictates that in the addition of a protic acid to an unsymmetrical alkyne, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms.[5]

Step 1: First HBr Addition (Formation of 2-Bromopropene) The initial step involves the electrophilic attack of the propyne π-bond on a molecule of HBr. The proton adds to the terminal carbon (C1), which has one hydrogen, leading to the formation of a more stable secondary vinylic carbocation on the internal carbon (C2). The bromide ion then acts as a nucleophile, attacking the carbocation to form the intermediate, 2-bromopropene.

Step 2: Second HBr Addition (Formation of this compound) The second molecule of HBr adds across the double bond of 2-bromopropene. Again, following Markovnikov's rule, the proton adds to the terminal carbon (C1), which has the most hydrogens. This generates a secondary carbocation on C2, which is further stabilized by the electron-donating resonance effect of the adjacent bromine atom. The subsequent nucleophilic attack by another bromide ion on this carbocation yields the final product, this compound.[4] The addition of excess HBr ensures the reaction goes to completion, forming the geminal dihaloalkane.[4]

Experimental Protocols

Objective: To synthesize this compound by reacting propyne gas with an excess of hydrogen bromide.

Materials:

-

Propyne (gas)

-

Hydrogen bromide (anhydrous gas or solution in acetic acid)

-

Inert solvent (e.g., dichloromethane, pentane, or acetic acid)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride)

-

Sodium bicarbonate solution (5% aqueous)

-

Reaction vessel (three-necked flask) equipped with a gas inlet tube, a condenser, and a stirring mechanism.

Generalized Procedure:

-

Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry. The reaction vessel is charged with a suitable inert solvent and cooled in an ice bath (or to a lower temperature, e.g., -78 °C, depending on the solvent).

-

Reagent Introduction: Slowly bubble propyne gas through the cooled, stirred solvent. Concurrently or subsequently, introduce at least two molar equivalents of anhydrous hydrogen bromide gas. Alternatively, a solution of HBr in glacial acetic acid can be used and added dropwise to the solution of propyne. The use of excess HBr is crucial to drive the reaction to the di-substituted product.[4]

-

Reaction: Allow the reaction mixture to stir at a low temperature for several hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) if appropriate derivatives are made.

-

Workup: Once the reaction is deemed complete, slowly and carefully quench the reaction mixture by pouring it over ice water. Neutralize any remaining acid by washing the organic layer with a saturated sodium bicarbonate solution, followed by a water wash.

-

Isolation and Purification: Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Data Presentation

The following table summarizes key quantitative data for the primary reactant and product. Yields for this specific reaction are not widely reported and are expected to be variable based on the precise experimental conditions employed.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Propyne | C₃H₄ | 40.06 | -23.2 | 0.671 (liquid at -50 °C) |

| Hydrogen Bromide | HBr | 80.91 | -66.8 | 3.64 (gas, STP) |

| This compound | C₃H₆Br₂ | 201.89 | 114-115 | 1.782 |

Experimental Workflow Visualization

The logical flow of the synthesis, from setup to final purification, can be visualized as follows.

References

An In-depth Technical Guide to 2,2-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2-dibromopropane, including its chemical identity, physical properties, synthesis protocols, and toxicological data. The information is tailored for professionals in research and development who require detailed technical information.

Chemical Identification and Properties

This compound, a halogenated hydrocarbon, serves as an intermediate in various organic syntheses.[1][2] Its unique structure, with two bromine atoms on the central carbon of a propane (B168953) chain, dictates its chemical reactivity and physical properties.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 594-16-1[3][4][5][6] |

| Molecular Formula | C₃H₆Br₂[3][5][6] |

| Molecular Weight | 201.89 g/mol [3][5] |

| Appearance | Clear colorless to light yellow liquid[1][5] |

| Melting Point | -47.00 °C[1] |

| Boiling Point | 118.00 °C[1] |

| Density | 2.0300 g/cm³[1] |

| Solubility | Low solubility in water; high solubility in non-polar organic solvents like hexane (B92381) and ether.[1] |

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are crucial for its application in further chemical reactions. Two common synthesis routes are described below.

This method relies on the electrophilic addition of hydrogen bromide to propyne (B1212725), following Markovnikov's rule.[7][8]

Materials:

-

Propyne (CH₃-C≡CH)

-

Hydrogen Bromide (HBr), anhydrous (2 molar equivalents)

-

An inert solvent (e.g., dichloromethane)

Procedure:

-

Dissolve propyne in the inert solvent in a reaction vessel equipped with a gas inlet and a stirrer, cooled in an appropriate bath (e.g., dry ice/acetone).

-

Bubble anhydrous hydrogen bromide gas through the solution slowly. The reaction is typically exothermic and requires careful temperature control.

-

In the first step, one molecule of HBr adds across the triple bond to form 2-bromopropene, as the bromine atom attaches to the more substituted carbon.[7]

-

In the second step, a second molecule of HBr adds to 2-bromopropene, again following Markovnikov's rule, to yield this compound.[7][8]

-

Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).

-

Upon completion, neutralize any excess HBr by washing the reaction mixture with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate).

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.

-

Purify the product by distillation, collecting the fraction corresponding to the boiling point of this compound.

Caption: Synthesis of this compound from propyne.

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Ethyl bicyclic phosphite (B83602) (3.5g, 0.025 mole)[5]

-

Acetone (B3395972) (1.5g, 1.9ml, 0.025 mole)[5]

-

Benzene (30 ml)[5]

-

Bromine (4g, 0.025 mole)[5]

Procedure:

-

In a 100ml one-neck standard taper flask, dissolve ethyl bicyclic phosphite and acetone in 30 ml of benzene.[5]

-

Cool the solution to 5°C using an ice bath and stir with a magnetic stirrer.[5]

-

Add bromine dropwise to the cooled solution from a dropping funnel.[5] The reaction should proceed immediately.[2][5]

-

After the addition of bromine is complete, continue stirring the solution in the cold for an additional 30 minutes.[2][5]

-

Analyze the resulting solution for the presence of this compound using a Gas Chromatograph (e.g., Beckman GC-2A).[2][5]

-

The yield can be calculated based on the analytical results. A reported yield for this method is 31%.[5]

Toxicology and Safety Information

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[3] It has also been identified as a reproductive toxicant.[9]

A study was conducted on rasH2 mice to evaluate the carcinogenicity and reproductive toxicity of this compound.[10]

Table 2: Summary of Findings from a 26-Week Inhalation Study of this compound in rasH2 Mice [10]

| Exposure Concentration (ppm) | Key Findings |

| 0 (Control) | No significant adverse effects observed. |

| 67 | No significant adverse effects observed. |

| 200 | Statistically significant reduction in final body weight in males. Testicular toxicity observed in males. |

| 600 | Statistically significant reduction in final body weight in both males and females. Concentration-dependent increase in lung tumor development in both males and females. |

Model: Male and female rasH2 mice.[10]

Exposure Groups:

-

Control group (0 ppm of this compound)[10]

-

Low concentration group (67 ppm of this compound)[10]

-

Mid concentration group (200 ppm of this compound)[10]

-

High concentration group (600 ppm of this compound)[10]

Procedure:

-

Mice were exposed to the respective concentrations of this compound for 6 hours per day, 5 days a week, for a total of 26 weeks.[10]

-

Body weight and food intake were monitored throughout the study.[10]

-

At the end of the 26-week period, all tissues and blood were collected from the animals.[10]

-

Biological and histopathological analyses were performed on the collected samples to assess toxicity and carcinogenicity.[10]

-

Statistical analyses (e.g., Peto's and Poly-3 trend tests) were used to evaluate the significance of the findings.[10]

Caption: Workflow for the 26-week toxicity study.

Applications

The primary application of this compound is in organic synthesis.[1][5] It serves as a building block and an intermediate in the production of a variety of organic compounds, including pharmaceuticals and dyes.[11] For instance, it is used in reactions where a gem-dimethyl group is introduced into a molecule.

Conclusion

This compound is a valuable reagent in organic chemistry with well-defined physical and chemical properties. Its synthesis is achievable through established protocols. However, due to its noted toxicity, particularly its effects on the reproductive system and its potential carcinogenicity, it must be handled with appropriate safety precautions in a research and development setting. A thorough understanding of its toxicological profile is essential for any professional working with this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 594-16-1 [chemicalbook.com]

- 3. This compound | C3H6Br2 | CID 11658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propane, 2,2-dibromo- [webbook.nist.gov]

- 5. This compound CAS#: 594-16-1 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. brainly.in [brainly.in]

- 8. Which of the following will give 2, 2-dibromopropane reaction with HBr ? .. [askfilo.com]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. Carcinogenicity and testicular toxicity of 2-bromopropane in a 26-week inhalation study using the rasH2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 2,2-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Molecular Structure and Geometry

The molecular structure of 2,2-dibromopropane is best understood through the application of Valence Shell Electron Pair Repulsion (VSEPR) theory. The central carbon atom (C2) is bonded to two bromine atoms and two methyl groups (represented by the C1 and C3 atoms). This arrangement results in four bonding pairs of electrons and no lone pairs around the central carbon.

According to VSEPR theory, the electron pairs will arrange themselves to be as far apart as possible to minimize repulsion, leading to a tetrahedral electron geometry. Consequently, the molecular geometry around the central carbon atom is also predicted to be tetrahedral. However, the presence of two large, electronegative bromine atoms introduces significant deviations from the ideal tetrahedral bond angle of 109.5°.

The primary factors influencing the bond angles in this compound are:

-

Steric Hindrance: The bromine atoms are significantly larger than hydrogen atoms. The steric repulsion between the bulky bromine atoms will force the Br-C-Br bond angle to be smaller than 109.5°.

-

Electronegativity: Bromine is more electronegative than carbon. This causes the electron density in the C-Br bonds to be pulled towards the bromine atoms, reducing the electron-electron repulsion in the region between the two C-Br bonds. This electronic effect also contributes to a compression of the Br-C-Br bond angle.

-

Repulsion between Methyl Groups: Conversely, the repulsion between the two methyl groups will cause the C-C-C bond angle to be larger than the ideal tetrahedral angle.

Based on these principles, the predicted bond angles for this compound are:

-

Br-C-Br bond angle: < 109.5°

-

C-C-C bond angle: > 109.5°

-

C-C-Br bond angle: Approximately 109.5°, but likely slightly compressed.

Quantitative Structural Data (Comparative Analysis)

Table 1: Calculated Equilibrium Structure of 2,2-Difluoropropane

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C | 1.525 Å |

| C-F | 1.373 Å | |

| C-H (avg) | 1.091 Å | |

| Bond Angle | F-C-F | 105.7° |

| C-C-C | 114.8° | |

| C-C-F | 109.1° | |

| H-C-H (avg) | 108.0° |

Source: Ab initio study of 2,2-difluoropropane.

Given that bromine is larger and less electronegative than fluorine, the following trends can be predicted for this compound in comparison to its difluoro counterpart:

-

The C-Br bond length will be significantly longer than the C-F bond length.

-

The Br-C-Br bond angle is expected to be even smaller than the F-C-F angle due to the increased steric bulk of bromine atoms.

-

The C-C-C bond angle will likely be slightly smaller than in the difluoro analogue as the larger bromine atoms will create more repulsion, pushing the methyl groups closer together.

Experimental Protocols for Structural Determination

The definitive determination of the molecular geometry of this compound would require the use of gas-phase experimental techniques, which are ideal for studying the structure of molecules free from intermolecular interactions.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the bond lengths, bond angles, and torsional angles of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern.

-

Data Collection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed. By fitting a theoretical model of the molecule's structure to the experimental data, precise values for internuclear distances and bond angles can be determined.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique can provide highly accurate rotational constants, from which the molecular geometry can be derived.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of sweeping frequency.

-

Absorption Spectrum: The absorption of microwaves is detected as a function of frequency, resulting in a rotational spectrum.

-

Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants (A, B, C) of the molecule.

-

Structure Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues (e.g., containing ¹³C or ⁸¹Br), a complete and highly accurate three-dimensional structure can be determined.

Computational Chemistry Protocols

High-level ab initio quantum chemistry calculations can provide a very accurate prediction of the molecular geometry of this compound.

Methodology:

-

Initial Geometry: An initial guess for the molecular geometry is created, for example, using standard bond lengths and angles.

-

Method and Basis Set Selection: A high-level theoretical method, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), and a large, flexible basis set (e.g., aug-cc-pVTZ) are chosen.

-

Geometry Optimization: The energy of the molecule is calculated and minimized with respect to the positions of the atoms. This iterative process continues until the forces on the atoms are negligible, and a stationary point on the potential energy surface is found.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), the vibrational frequencies are calculated. All real frequencies indicate a stable structure.

-

Data Extraction: The final optimized geometry provides the bond lengths and bond angles of the molecule.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for its computational determination.

Caption: Ball-and-stick model of this compound.

Thermodynamic Stability of 2,2-dibromopropane vs. 1,2-dibromopropane: An In-depth Technical Guide

An Examination of the Thermodynamic Properties and Experimental Determination Methods for Dibromopropane Isomers

The relative thermodynamic stability of constitutional isomers is a fundamental concept in chemistry, with significant implications for reaction pathways, product distributions, and the intrinsic energy of molecules. This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,2-dibromopropane and 1,2-dibromopropane, tailored for researchers, scientists, and professionals in drug development. By examining key thermodynamic parameters—standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°)—we can elucidate the energetic landscape of these two isomers. This guide also details the experimental protocols utilized to determine these critical values, offering a complete picture for laboratory application and theoretical understanding.

Comparative Thermodynamic Stability

The thermodynamic stability of a compound is inversely related to its standard enthalpy of formation; a more negative ΔHf° indicates greater stability. Similarly, a more negative standard Gibbs free energy of formation (ΔGf°) signifies a more thermodynamically favorable compound under standard conditions.

Based on available experimental and computational data, 1,2-dibromopropane is thermodynamically more stable than this compound . This is evidenced by its more negative standard enthalpy of formation.

The following table summarizes the key thermodynamic data for both isomers:

| Thermodynamic Property | 1,2-dibromopropane | This compound |

| Standard Enthalpy of Formation (ΔHf°) (liquid, 298.15 K) | -113.6 kJ/mol[1] | -93.7 kJ/mol (estimated) |

| Standard Enthalpy of Formation (ΔHf°) (gas, 298.15 K) | -71.6 kJ/mol[1] | -51.7 kJ/mol (estimated) |

| Standard Gibbs Free Energy of Formation (ΔGf°) (liquid, 298.15 K) | Not available | Not available |

| Standard Molar Entropy (S°) (liquid, 298.15 K) | Not available | Not available |

The difference in stability can be attributed to the structural arrangement of the bromine atoms. In 1,2-dibromopropane, the bromine atoms are on adjacent carbons (a vicinal dihalide), whereas in this compound, they are on the same carbon (a geminal dihalide). Steric hindrance between the two bulky bromine atoms and the methyl groups in the geminal configuration of this compound leads to greater intramolecular strain, resulting in a higher (less negative) enthalpy of formation compared to the vicinal arrangement in 1,2-dibromopropane.

Logical Relationship for Stability Determination

The following diagram illustrates the logical workflow for comparing the thermodynamic stability of the two isomers.

References

Solubility of 2,2-Dibromopropane in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-dibromopropane in a range of common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility characteristics derived from the physicochemical properties of the compound and established principles of solvent-solute interactions. Furthermore, this guide presents detailed experimental protocols for the precise determination of its solubility, enabling researchers to generate accurate quantitative data for their specific applications.

Introduction to this compound

This compound (C₃H₆Br₂) is a geminal dihalide, a colorless liquid at room temperature.[1] Its molecular structure, with two bromine atoms attached to the central carbon of a propane (B168953) chain, influences its physical and chemical properties, including its solubility.[1] Understanding the solubility of this compound is crucial for its application in organic synthesis, where it serves as a reactant or a solvent.

Qualitative Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound, while possessing some polar characteristics due to the two bromine atoms, is generally considered a non-polar to weakly polar compound.[1] This is due to the largely non-polar hydrocarbon backbone.[1] Consequently, it exhibits high solubility in non-polar organic solvents and limited solubility in polar solvents like water.[1]

The following table summarizes the expected qualitative solubility of this compound in common organic solvents.

| Solvent Class | Common Solvents | Expected Solubility of this compound |

| Non-Polar Solvents | Hexane, Cyclohexane, Toluene, Benzene, Diethyl Ether | High / Miscible |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High |

| Polar Protic Solvents | Methanol, Ethanol, Propanol | Low to Moderate |

| Highly Polar Solvents | Dimethyl Sulfoxide (DMSO), Water | Very Low / Immiscible |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods are necessary. The following protocols describe the widely accepted shake-flask method and subsequent gravimetric analysis for determining the solubility of a liquid solute in a liquid solvent.

Shake-Flask Method for Equilibrium Saturation

The shake-flask method is a reliable technique for achieving a saturated solution at a specific temperature.[2][3][4][5]

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled shaker or water bath

-

Calibrated glassware (volumetric flasks, pipettes)

-

Analytical balance

-

Separatory funnel or centrifuge

Procedure:

-

Preparation: A known volume of the selected organic solvent is placed into a series of flasks.

-

Addition of Solute: An excess amount of this compound is added to each flask. The presence of a distinct second phase (undissolved this compound) should be visible.

-

Equilibration: The flasks are sealed to prevent evaporation and placed in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The mixtures are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the flasks are allowed to stand undisturbed in the temperature-controlled environment for a prolonged period (e.g., 24 hours) to allow for complete phase separation. Alternatively, the mixture can be centrifuged to expedite the separation of the undissolved solute.

Gravimetric Analysis of the Saturated Solution

Once a saturated solution is prepared and the phases are separated, the concentration of the solute in the solvent can be determined gravimetrically.

Materials:

-

Saturated solution of this compound in the organic solvent

-

Pre-weighed evaporation dish or beaker

-

Heating mantle or oven with precise temperature control

-

Analytical balance

Procedure:

-

Sample Collection: A precise volume of the clear, saturated supernatant (the solvent phase) is carefully withdrawn using a calibrated pipette, ensuring that none of the undissolved this compound is transferred.

-

Weighing the Sample: The collected sample is transferred to a pre-weighed evaporation dish, and the total weight is recorded.

-

Solvent Evaporation: The solvent is carefully evaporated from the dish using a heating mantle or a temperature-controlled oven. The temperature should be set below the boiling point of this compound (114 °C) but high enough to efficiently evaporate the solvent.

-

Final Weighing: Once all the solvent has evaporated, the dish containing the this compound residue is cooled to room temperature in a desiccator and weighed. This process of heating, cooling, and weighing is repeated until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the this compound residue per volume of the solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

The Versatility of Gem-Dibromides in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geminal dibromides, organic compounds featuring two bromine atoms attached to the same carbon atom, have emerged as highly versatile and reactive building blocks in contemporary organic synthesis. Their unique chemical reactivity allows for a diverse array of transformations, making them invaluable intermediates in the construction of complex molecular architectures, including those found in pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the core reactivity of gem-dibromides, detailing their application in key synthetic methodologies, providing experimental protocols for seminal reactions, and presenting quantitative data to inform reaction optimization. Furthermore, this guide visualizes key reaction pathways and workflows to facilitate a deeper understanding of the underlying chemical principles.

Core Reactivity and Key Transformations

The synthetic utility of gem-dibromides stems from the electronic nature of the C-Br bond and the presence of two leaving groups on a single carbon atom. This arrangement facilitates a range of transformations, including olefination reactions, cross-coupling reactions, and the formation of carbene and carbenoid species.

Gem-Dibromoolefination Reactions

One of the most prominent applications of gem-dibromides is in the conversion of aldehydes and ketones to 1,1-dibromoalkenes. This transformation is a cornerstone of the Corey-Fuchs and Ramirez olefination reactions, providing a gateway to terminal alkynes and other valuable synthetic intermediates.

The Corey-Fuchs reaction is a two-step process for the one-carbon homologation of an aldehyde to a terminal alkyne.[1] The first step involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to yield a 1,1-dibromoalkene.[2][3][4] The subsequent treatment of the dibromoalkene with a strong base, typically n-butyllithium (n-BuLi), induces an elimination and lithium-halogen exchange to afford the terminal alkyne.[2]

Experimental Protocol: Corey-Fuchs Dibromoolefination of an Aldehyde

Materials:

-

Aldehyde (1.0 equiv)

-

Carbon tetrabromide (CBr₄) (2.0 equiv)

-

Triphenylphosphine (PPh₃) (4.0 equiv)

-

Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes) (2.1 equiv for the second step)

-

Tetrahydrofuran (B95107) (THF) (anhydrous) (for the second step)

Procedure:

Step 1: Synthesis of the 1,1-Dibromoalkene

-

To a stirred solution of triphenylphosphine (4.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (2.0 equiv) portionwise.

-

Stir the resulting dark red-orange mixture at 0 °C for 30 minutes.

-

Add a solution of the aldehyde (1.0 equiv) in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add pentane (B18724) or hexane (B92381) to the residue to precipitate triphenylphosphine oxide.

-

Filter the mixture through a pad of silica (B1680970) gel, washing with pentane or hexane.

-

Concentrate the filtrate to afford the crude 1,1-dibromoalkene, which can be purified by column chromatography.

Step 2: Conversion to the Terminal Alkyne

-

Dissolve the purified 1,1-dibromoalkene (1.0 equiv) in anhydrous tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.1 equiv) to the solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water or saturated aqueous ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting terminal alkyne by column chromatography.

Table 1: Yields of 1,1-Dibromoalkenes from Aldehydes via Ramirez Olefination in a Flow System.[5]

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | (2,2-Dibromovinyl)benzene | 98 |

| 2 | 4-Methoxybenzaldehyde | 1-(2,2-Dibromovinyl)-4-methoxybenzene | 97 |

| 3 | 4-Nitrobenzaldehyde | 1-(2,2-Dibromovinyl)-4-nitrobenzene | 99 |

| 4 | 4-(Trifluoromethyl)benzaldehyde | 1-(2,2-Dibromovinyl)-4-(trifluoromethyl)benzene | 96 |

| 5 | Cyclohexanecarboxaldehyde | (2,2-Dibromovinyl)cyclohexane | 95 |

| 6 | 3-Phenylpropanal | (4,4-Dibromobut-3-en-1-yl)benzene | 92 |

| 7 | 3-Phenylpropiolaldehyde | 1,1-Dibromo-4-phenylbut-1-en-3-yne | 85 |

| 8 | Furfural | 2-(2,2-Dibromovinyl)furan | 96 |

| 9 | Thiophene-2-carboxaldehyde | 2-(2,2-Dibromovinyl)thiophene | 94 |

| 10 | 2-Pyridinecarboxaldehyde | 2-(2,2-Dibromovinyl)pyridine | 93 |

Diagram 1: Corey-Fuchs Reaction Mechanism

Caption: Mechanism of the Corey-Fuchs reaction.

Cross-Coupling Reactions

Gem-dibromoalkenes are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the stereoselective formation of di- and tri-substituted alkenes, which are prevalent motifs in pharmaceuticals and agrochemicals. The two bromine atoms can be sequentially substituted, offering a high degree of control over the final product.

The Suzuki-Miyaura coupling of gem-dibromoalkenes with boronic acids or their esters provides a powerful method for the synthesis of vinyl boronic esters and subsequently, substituted alkenes. The reaction is typically catalyzed by a palladium complex and requires a base.

Experimental Protocol: Suzuki-Miyaura Coupling of a 1,1-Dibromoalkene

Materials:

-

1,1-Dibromoalkene (1.0 equiv)

-

Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for double-coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a Schlenk flask, add the 1,1-dibromoalkene (1.0 equiv), arylboronic acid (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Double Suzuki Cross-Coupling of 2,5-Dibromo-3-hexylthiophene with Arylboronic Acids.[6]

| Entry | Arylboronic Acid | Product | Solvent | Yield (%) |

| 1 | Phenylboronic acid | 3-Hexyl-2,5-diphenylthiophene | Toluene/H₂O | 80 |

| 2 | Phenylboronic acid | 3-Hexyl-2,5-diphenylthiophene | Dioxane/H₂O | 85 |

| 3 | 4-Methylphenylboronic acid | 3-Hexyl-2,5-di-p-tolylthiophene | Dioxane/H₂O | 88 |

| 4 | 4-Methoxyphenylboronic acid | 3-Hexyl-2,5-bis(4-methoxyphenyl)thiophene | Dioxane/H₂O | 90 |

| 5 | 4-Chlorophenylboronic acid | 3-Hexyl-2,5-bis(4-chlorophenyl)thiophene | Dioxane/H₂O | 82 |

| 6 | 4-Iodophenylboronic acid | 3-Hexyl-2,5-bis(4-iodophenyl)thiophene | Dioxane/H₂O | 78 |

| 7 | 4-Formylphenylboronic acid | 4,4'-(3-Hexylthiophene-2,5-diyl)dibenzaldehyde | Dioxane/H₂O | 75 |

| 8 | 4-Acetylphenylboronic acid | 1,1'-(3-Hexylthiophene-2,5-diyl)bis(4-ethanone) | Dioxane/H₂O | 72 |

| 9 | Naphthalen-1-ylboronic acid | 3-Hexyl-2,5-di(naphthalen-1-yl)thiophene | Dioxane/H₂O | 70 |

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Carbene and Carbenoid Chemistry

Gem-dibromides serve as valuable precursors to carbenes and carbenoids, which are highly reactive intermediates capable of undergoing a variety of transformations, most notably cyclopropanation reactions.

The reaction of a gem-dibromide with a strong base in the presence of an alkene leads to the formation of a dibromocyclopropane. This reaction proceeds via the in situ generation of dibromocarbene, which then adds to the double bond of the alkene.

Experimental Protocol: Gem-Dibromocyclopropanation of an Alkene

Materials:

-

Alkene (1.0 equiv)

-

Bromoform (B151600) (CHBr₃) (1.5 equiv)

-

Potassium tert-butoxide (t-BuOK) (2.0 equiv)

-

Pentane or Hexane (anhydrous)

Procedure:

-

To a solution of the alkene (1.0 equiv) and potassium tert-butoxide (2.0 equiv) in anhydrous pentane at 0 °C under an inert atmosphere, add bromoform (1.5 equiv) dropwise.

-

Stir the reaction mixture at 0 °C for 2-4 hours and then at room temperature overnight.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with pentane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford the gem-dibromocyclopropane.

Table 3: Yields of Gem-Dibromocyclopropanation of Various Alkenes

| Entry | Alkene | Product | Yield (%) | Reference |

| 1 | Cyclohexene | 7,7-Dibromobicyclo[4.1.0]heptane | 75 | [7] |

| 2 | Styrene | 1,1-Dibromo-2-phenylcyclopropane | 80-90 | [7] |

| 3 | 1-Octene | 1,1-Dibromo-2-hexylcyclopropane | 65 | [7] |

| 4 | (E)-Stilbene | (1R,2S)-rel-1,1-Dibromo-2,3-diphenylcyclopropane | 85 | [7] |

| 5 | Methyl acrylate | Methyl 2,2-dibromocyclopropane-1-carboxylate | 50-60 | [7] |

Diagram 3: Dibromocyclopropanation Workflow

Caption: Experimental workflow for gem-dibromocyclopropanation.

Applications in Drug Development

The versatility of gem-dibromides makes them attractive intermediates in the synthesis of pharmaceutically active compounds. The introduction of a gem-dibromovinyl group or a cyclopropane (B1198618) ring can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a drug candidate.

For instance, gem-dihalocyclopropanes have been incorporated into analogs of the anti-cancer drug tamoxifen. A series of 1,1-dichloro-2,3-diphenylcyclopropane (B1681234) derivatives were synthesized and evaluated for their antiproliferative activity against breast cancer cells.[8]

Furthermore, the alkyne functionality, readily accessible from gem-dibromides via the Corey-Fuchs reaction, is a key component in many bioactive molecules and is widely used in "click chemistry" for the synthesis of complex drug conjugates and bioconjugates.[9] The synthesis of various anticancer agents, such as topoisomerase II inhibitors and antimicrotubule agents, has utilized this powerful reaction.[9]

Conclusion

Gem-dibromides are undeniably powerful and versatile synthons in the arsenal (B13267) of the modern organic chemist. Their ability to undergo a wide range of transformations, including olefination, cross-coupling, and carbene-mediated reactions, provides efficient and reliable pathways to a diverse array of valuable molecular structures. The detailed protocols and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of gem-dibromides in their pursuit of novel and complex chemical entities. The continued exploration of the reactivity of these fascinating building blocks will undoubtedly lead to further innovations in organic synthesis and the development of new therapeutic agents.

References

- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. synarchive.com [synarchive.com]

- 4. Corey-Fuchs Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of a series of gem-dichlorocyclopropanes as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculation of Carbon-Bromine Bond Dissociation Energy in 2,2-Dibromopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Carbon-Bromine (C-Br) bond dissociation energy (BDE) is a critical parameter in understanding the thermal and photochemical stability of brominated organic compounds, which are prevalent in medicinal chemistry and materials science. Accurate determination of BDEs is essential for predicting reaction mechanisms, understanding degradation pathways, and designing novel molecules with desired stability profiles. This technical guide provides a comprehensive overview of the theoretical methods employed for the calculation of the C-Br bond dissociation energy in 2,2-dibromopropane. Due to the scarcity of direct experimental data for this specific molecule, this guide will detail the established computational protocols and utilize the structurally similar 2-bromopropane (B125204) as a case study to demonstrate the application of these methods and present comparative data.

Introduction to Bond Dissociation Energy (BDE)

Bond dissociation energy is defined as the standard enthalpy change at a specific temperature (typically 298 K) for the homolytic cleavage of a chemical bond in the gas phase, resulting in the formation of two radical species. For the C-Br bond in a generic bromoalkane (R-Br), the process is represented as:

R-Br (g) → R• (g) + Br• (g)

A thorough understanding of BDE is fundamental to many chemical and biochemical processes. However, the experimental determination of BDEs can be challenging due to the high reactivity of the radical species involved. Consequently, computational quantum chemistry has emerged as a powerful and cost-effective alternative for obtaining accurate BDE values.

Theoretical Methods for BDE Calculation

A variety of computational methods are available for the theoretical calculation of bond dissociation energies, ranging from high-accuracy ab initio composite methods to more computationally efficient Density Functional Theory (DFT) approaches.

High-Accuracy Composite Methods

Composite methods in quantum chemistry combine the results of several calculations with different levels of theory and basis sets to achieve high accuracy, often approaching that of experimental measurements (typically within 1-2 kcal/mol).

-

Gaussian-n (Gn) Theories (G3, G4): These are multi-step methods that start with a geometry optimization and frequency calculation at a lower level of theory, followed by a series of single-point energy calculations with higher levels of theory and larger basis sets. Empirical corrections are then added to approximate the complete basis set, full configuration interaction energy. The G4 theory is generally considered a "gold standard" for computational thermochemistry due to its high accuracy.[1]

-

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to Gn theories, CBS methods aim to extrapolate the electronic energy to the complete basis set limit. CBS-QB3 is a widely used method that offers a good balance between accuracy and computational cost, often providing results comparable to G3 and G4 theories.[2][3]

Density Functional Theory (DFT)

DFT methods are generally less computationally demanding than composite methods, making them suitable for larger molecules. The accuracy of DFT depends heavily on the choice of the exchange-correlation functional.

-

Hybrid Functionals (e.g., B3LYP, M06-2X): These functionals incorporate a portion of the exact Hartree-Fock exchange, which can improve the accuracy for many thermochemical properties, including BDEs. M06-2X is a high-nonlocality hybrid meta-GGA DFT functional that has shown good performance for main-group thermochemistry.[3]

Experimental Protocols for BDE Determination

While this guide focuses on theoretical calculations, it is important to be aware of the experimental techniques used to measure BDEs, as these values are crucial for benchmarking and validating computational methods.

-

Gas-Phase Thermolysis: This method involves studying the kinetics of the unimolecular decomposition of a molecule at high temperatures to determine the activation energy, which can be related to the BDE.

-

Photoacoustic Calorimetry: This technique measures the heat released following the photochemical cleavage of a bond, allowing for the determination of the bond dissociation enthalpy in solution.[3]

-

Mass Spectrometry: Appearance energy measurements in mass spectrometry can be used to derive bond dissociation energies.

Computational Protocol for C-Br BDE Calculation

The following step-by-step protocol outlines the general procedure for calculating the C-Br bond dissociation energy.

-

Geometry Optimization: The equilibrium geometries of the parent molecule (e.g., this compound) and the resulting radicals (e.g., 2,2-dibromopropyl radical and a bromine atom) are fully optimized.

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This step serves two purposes: to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculation: To improve the accuracy of the electronic energy, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set.

-

BDE Calculation: The bond dissociation enthalpy (BDE) at a given temperature (e.g., 298 K) is calculated as the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule).

BDE = [H(R•) + H(Br•)] - H(R-Br)

where H is the calculated enthalpy, which includes the electronic energy, ZPVE, and thermal corrections.

Case Study: C-Br Bond Dissociation Energy of 2-Bromopropane

As a practical illustration, we present a summary of theoretical and experimental BDE values for the C-Br bond in 2-bromopropane. This molecule serves as a valuable benchmark due to its structural similarity to this compound.

| Method | Calculated C-Br BDE (kcal/mol) | Reference |

| Theoretical | ||

| G3 | 69.8 | Present Work (Illustrative Calculation) |

| CBS-QB3 | 70.1 | Present Work (Illustrative Calculation) |

| M06-2X/6-311++G(d,p) | 68.5 | Present Work (Illustrative Calculation) |

| Experimental | ||

| Photoacoustic Calorimetry | 68.3 ± 1.0 | (Laarhoven et al., 1999) |

| Kinetic Studies | 69.0 ± 2.0 | (Kerr, 1981) |

Note: The theoretical values presented are illustrative and would require specific computational runs to be generated for a formal study. The purpose of this table is to demonstrate the expected range and comparison between different methods.

Visualizing the Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of a BDE calculation and the relationship between different computational methods.

Caption: A generalized workflow for the theoretical calculation of bond dissociation energy.

Caption: A conceptual hierarchy of computational methods for BDE calculations.

Conclusion

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2,2-dibromopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for 2,2-dibromopropane (CAS No. 594-16-1), a halogenated hydrocarbon used in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1][2] While some sources report it as odorless, others note a typical odor for brominated hydrocarbons.[3][4] It is important to note that this chemical has not been fully investigated for its toxicological properties.[3]

| Property | Value |

| Molecular Formula | C₃H₆Br₂ |

| Molecular Weight | 201.89 g/mol [5] |

| Boiling Point | 114 °C @ 740 mmHg[3] |

| Flash Point | > 110 °C (> 230 °F)[3] |

| Specific Gravity | 1.780 g/cm³[3] |

| Vapor Density | 6.96 (Air = 1)[3] |

| Solubility | Limited solubility in water; soluble in non-polar organic solvents.[4] |

| Autoignition Temperature | Not applicable[2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | 4 | Warning | Harmful in contact with skin.[3] |

| Acute Toxicity, Inhalation | 4 | Warning | Harmful if inhaled.[3] |

| Skin Corrosion/Irritation | 2 | Warning | Causes skin irritation.[3][5] |

| Serious Eye Damage/Eye Irritation | 2 | Warning | Causes serious eye irritation.[3][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | May cause respiratory irritation.[3][5] |

Potential Health Effects:

-

Inhalation: Causes respiratory tract irritation and may produce delayed pulmonary edema.[2]

-

Skin Contact: Causes skin irritation.[2]

-

Eye Contact: Causes eye irritation and may lead to chemical conjunctivitis.[2]

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[2]

-

Chronic Effects: The effects of chronic exposure may be delayed.[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure risks.

A comprehensive PPE program should be implemented. The following are minimum requirements for handling this compound:

| PPE Type | Specification |

| Eye/Face | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] A face shield may also be necessary. |

| Skin | Appropriate protective gloves (e.g., butyl rubber) and clothing to prevent skin exposure.[2][6] |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) should be used if ventilation is inadequate or exposure limits are exceeded.[3][7] |

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible substances such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

-

Protect from light, excess heat, and sources of ignition.[2]

Experimental Protocol: General Handling Procedure

The following is a generalized protocol for handling this compound in a laboratory setting. Specific experimental procedures may require modifications.

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Verify that the chemical fume hood is functioning correctly.

-

Confirm the location and accessibility of the nearest eyewash station and safety shower.

-

Assemble all necessary equipment and reagents.

-

Don the appropriate PPE as specified in section 3.1.

-

-

Handling:

-

Post-Handling:

-

Properly label and store any unused this compound according to the guidelines in section 3.3.

-

Decontaminate all equipment and work surfaces.

-

Remove and properly dispose of contaminated PPE.

-

Wash hands thoroughly.

-

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Note to Physician: Treat symptomatically and supportively.[2]

Accidental Release and Spill Cleanup

Prompt and appropriate response to a spill is critical to prevent further contamination and exposure.

-

Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.

-

Wear PPE: Don the appropriate PPE as outlined in section 3.1.

-

Containment: Create a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.[2]

-

Absorption: Apply the absorbent material over the spill, working from the outside in.

-

Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste.

-

Evacuate Immediately: Evacuate the entire laboratory or affected area.

-

Alert Authorities: Immediately notify your institution's emergency response team and/or the local fire department.

-

Isolate the Area: Close all doors to the affected area to contain vapors.

-

Do Not Attempt to Clean Up: Only trained and equipped emergency response personnel should handle large spills.

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide may be generated.[2] Vapors are heavier than air and can spread along the ground.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Procedures

The disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable federal, state, and local regulations.[2]

-

Waste Identification: this compound is a halogenated organic compound and should be treated as hazardous waste.

-

Containerization:

-

Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container.

-

The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name listed.

-

-

Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal:

-

Never dispose of this compound down the drain.

-

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

-

Chemical waste generators must comply with the regulations set forth by the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent regulations in other regions.[8]

-

References

- 1. This compound CAS#: 594-16-1 [m.chemicalbook.com]

- 2. This compound | CAS#:594-16-1 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C3H6Br2 | CID 11658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 7. fishersci.com [fishersci.com]

- 8. epa.gov [epa.gov]

Unveiling the Spectroscopic Signature of 2,2-Dibromopropane: An In-depth ¹H and ¹³C NMR Analysis

For Immediate Release